Comprehensive Technical Guide on 4-(4-Methylpiperazin-1-yl)butan-2-one: Chemical Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 4-(4-Methylpiperazin-1-yl)butan-2-one: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of basic, ionizable functionalities is a cornerstone technique for modulating the pharmacokinetic profiles of lipophilic drug candidates. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile β-amino ketone (Mannich base analog) that serves as a critical building block, linker, and pharmacophoric modifier. By combining the hydrophilic, pH-responsive nature of a 1-methylpiperazine ring with the reactive handle of a butan-2-one aliphatic chain, this molecule bridges the gap between synthetic utility and biological efficacy.
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and strategic pharmaceutical applications of 4-(4-Methylpiperazin-1-yl)butan-2-one, designed for researchers and drug development professionals.
Physicochemical Profiling and Molecular Architecture
The molecular architecture of 4-(4-Methylpiperazin-1-yl)butan-2-one consists of a tertiary amine-rich piperazine heterocycle covalently linked to a methyl ketone via an ethylene bridge. This structural duality imparts both high aqueous solubility at physiological pH and a versatile electrophilic/nucleophilic profile for downstream derivatization.
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters critical for structure-activity relationship (SAR) modeling and synthetic planning. The CAS Registry Number for this specific compound is 1445891-27-9[1].
| Property | Value |
| IUPAC Name | 4-(4-Methylpiperazin-1-yl)butan-2-one |
| Chemical Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| CAS Registry Number | 1445891-27-9 |
| SMILES String | CC(=O)CCN1CCN(C)CC1 |
| Estimated pKa (Piperazine N) | ~8.5 (basic, distal), ~4.0 (proximal) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) |
| Rotatable Bonds | 4 |
The basicity of the distal nitrogen (pKa ~8.5) ensures that the molecule is predominantly protonated at physiological pH (7.4), making it an excellent moiety for improving the aqueous solubility of otherwise insoluble drug cores.
Mechanistic Synthesis: The Aza-Michael Addition
The most efficient and atom-economical route to synthesize 4-(4-Methylpiperazin-1-yl)butan-2-one is via an aza-Michael addition . In this reaction, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl vinyl ketone (MVK, or but-3-en-2-one). Analytical and theoretical investigations confirm that while some α,β-unsaturated aldehydes favor 1,2-addition, the reaction of amines with methyl vinyl ketone selectively yields the 1,4-addition product[2].
Causality in Experimental Design
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Solvent Selection (Ethanol): While aza-Michael additions can occur neat, using a protic solvent like absolute ethanol acts as a proton shuttle. It accelerates the protonation of the transient enolate intermediate, lowering the activation energy of the rate-determining step.
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Temperature Control (0 °C to RT): Methyl vinyl ketone is a highly potent Michael acceptor[3]. It is prone to exothermic radical polymerization. Initiating the reaction at 0 °C mitigates thermal runaway and suppresses the formation of polymeric byproducts.
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Self-Validating Workup: The protocol utilizes an acid-base extraction strategy. Because the product is highly basic and the starting ketone is neutral, extracting the product into an aqueous acidic layer inherently validates the success of the coupling by separating it from unreacted MVK or neutral polymers.
Step-by-Step Experimental Protocol
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (1.0 equiv, 10.0 mmol, 1.00 g) in absolute ethanol (15 mL).
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Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methyl vinyl ketone (1.05 equiv, 10.5 mmol, 0.74 g) over a period of 15 minutes to prevent localized heating.
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Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours.
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In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). Visualize the consumption of the secondary amine using a ninhydrin stain.
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Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude oil in ethyl acetate (30 mL). Extract the organic layer with 1M HCl (2 x 15 mL). Discard the organic layer (which contains unreacted MVK and neutral impurities).
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Isolation: Basify the combined aqueous acidic layers to pH 10 using 2M NaOH. Extract the liberated free base with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the pure β-amino ketone as a pale yellow oil.
Figure 1: Aza-Michael addition workflow for synthesizing 4-(4-Methylpiperazin-1-yl)butan-2-one.
Chemical Reactivity and Stability
Retro-Michael Dynamics
As a β-amino ketone, 4-(4-Methylpiperazin-1-yl)butan-2-one is generally stable under standard physiological conditions and neutral aqueous solutions. However, under strongly basic conditions or at elevated temperatures, the molecule can undergo a retro-Michael reaction, reverting to 1-methylpiperazine and MVK. When utilizing this compound in multi-step syntheses, subsequent reactions (such as reductive aminations or Grignard additions to the ketone) should be performed under conditions that minimize prolonged exposure to strong, non-nucleophilic bases.
Derivatization Potential
The ketone moiety serves as an excellent electrophilic handle. It can be readily converted into:
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Hydrazones/Pyrazoles: Condensation with substituted hydrazines yields pyrazole derivatives, a ubiquitous scaffold in kinase inhibitors.
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Alcohols: Reduction with NaBH4 yields 4-(4-methylpiperazin-1-yl)butan-2-ol, providing a secondary alcohol for esterification or etherification.
Strategic Applications in Drug Development
In drug discovery, poor aqueous solubility is a primary cause of attrition for novel chemical entities. The integration of a 1-methylpiperazine moiety is a field-proven strategy to rescue "brick-dust" molecules.
By utilizing 4-(4-Methylpiperazin-1-yl)butan-2-one as a linker, medicinal chemists can append this solubilizing group to complex drug cores via reductive amination (if the core has a primary amine) or via condensation reactions. The resulting conjugate benefits from the basic nitrogen, which readily forms stable hydrochloride or mesylate salts. Furthermore, the flexible three-carbon spacer (including the ketone carbon) provides sufficient degrees of freedom to prevent the bulky piperazine ring from sterically clashing with the drug's primary target-binding pharmacophore.
Figure 2: Integration of the piperazine-butanone scaffold to enhance aqueous solubility in drugs.
References
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Calow, A. D. J., Carbó, J., & Whiting, A. (2014). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. Journal of Organic Chemistry, 79(11), 5163–5172.[Link]
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Long, M. J. C., Wang, L., & Aye, Y. (2017). Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling. Antioxidants & Redox Signaling, 28(6), 467–484.[Link]
